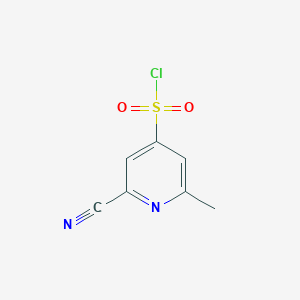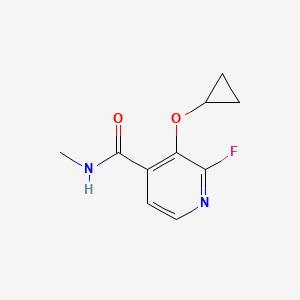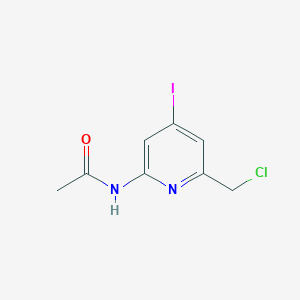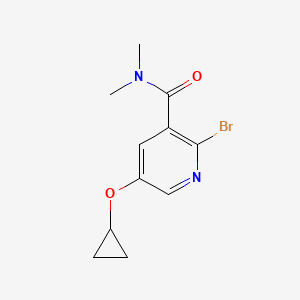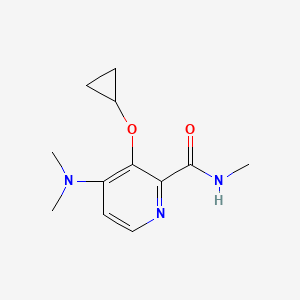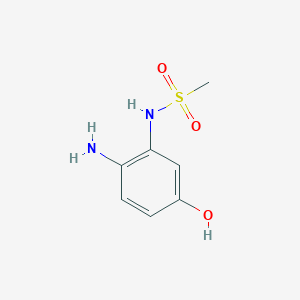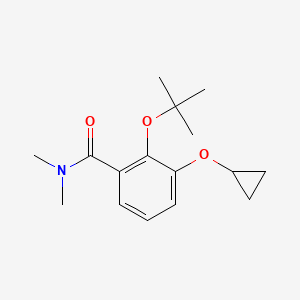
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.362 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 2-tert-butoxy-3-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired benzamide derivative. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for the study of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its benzamide core is a common motif in many bioactive molecules, making it a valuable intermediate in drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. .
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s benzamide core allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylbenzamide: This compound has a similar structure but with different positions of the tert-butoxy and cyclopropoxy groups.
2-Tert-butoxy-3-cyclopropoxybenzoic acid: This precursor compound lacks the N,N-dimethylamide group, making it less reactive in certain chemical reactions but still valuable as an intermediate in synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-14-12(15(18)17(4)5)7-6-8-13(14)19-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
Clave InChI |
JMBUBDOXPWPUSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC=C1OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




